methyl 2-[(oxetan-3-yl)amino]propanoate
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Overview
Description
Methyl 2-[(oxetan-3-yl)amino]propanoate is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.19 g/mol It features an oxetane ring, which is a four-membered cyclic ether, and is known for its unique reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(oxetan-3-yl)amino]propanoate typically involves the reaction of oxetane derivatives with amino acids or their esters. One common method includes the nucleophilic substitution of an oxetane ring with an amino acid ester under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve high purity levels required for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(oxetan-3-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to linear or branched products.
Substitution: The amino group can participate in substitution reactions, replacing other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane-derived aldehydes or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-[(oxetan-3-yl)amino]propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-[(oxetan-3-yl)amino]propanoate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions often involve nucleophilic attack on the oxetane ring, leading to the formation of reactive intermediates that can interact with biological molecules . The compound’s effects are mediated through these interactions, influencing various biochemical pathways and processes.
Comparison with Similar Compounds
Methyl 2-[(oxetan-3-yl)amino]propanoate can be compared with other oxetane-containing compounds:
Methyl 2-[(oxetan-3-yl)amino]acetate: Similar structure but with a different ester group, leading to variations in reactivity and applications.
Ethyl 2-[(oxetan-3-yl)amino]propanoate: The ethyl ester variant, which may have different physical and chemical properties.
Oxetan-3-ylamine:
These compounds share the oxetane ring but differ in their ester or amine groups, which influence their chemical behavior and applications.
Properties
CAS No. |
1512660-12-6 |
---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
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